Cyclobutanemethanol, methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

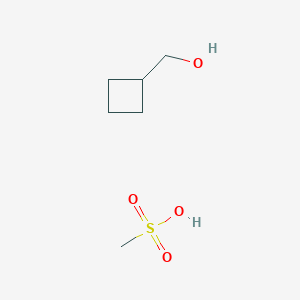

Cyclobutanemethanol, methanesulfonate is a compound that combines the structural features of cyclobutanemethanol and methanesulfonic acid Cyclobutanemethanol is a four-membered ring alcohol, while methanesulfonic acid is a strong acid commonly used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanemethanol, methanesulfonate can be synthesized through the esterification of cyclobutanemethanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol, methanesulfonate undergoes various chemical reactions, including:

Oxidation: The alcohol group in cyclobutanemethanol can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The ester bond can be reduced to yield cyclobutanemethanol and methanesulfonic acid.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Cyclobutanone, cyclobutanecarboxylic acid.

Reduction: Cyclobutanemethanol, methanesulfonic acid.

Substitution: Various cyclobutanemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanemeth

Biological Activity

Cyclobutanemethanol, methanesulfonate (CAS No. 4415-82-1) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C5H10O

- Molecular Weight : 86.13 g/mol

- Appearance : Colorless to almost colorless clear liquid

Anti-inflammatory Properties

Cyclobutanemethanol exhibits significant anti-inflammatory effects primarily through the inhibition of the CB2 receptor, which is abundant in inflammatory tissues. By blocking this receptor, the compound reduces the production of inflammatory mediators and enhances blood flow to affected areas, thereby alleviating inflammation .

Antiviral Activity

Research has demonstrated that cyclobutanemethanol can inhibit the replication of the influenza virus in vitro. This antiviral activity suggests potential applications in treating viral infections, although further studies are needed to evaluate efficacy in vivo .

The compound acts as an uptake inhibitor for uridine, preventing its transport into cells. This action inhibits the activation of G-protein coupled receptors (GPCRs), which play a crucial role in various signaling pathways associated with inflammation and viral replication .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | CB2 receptor inhibition | |

| Antiviral | Inhibition of influenza virus replication | |

| Uridine uptake inhibition | Blocks transport into cells |

Case Study: Inhibition of CB2 Receptor

In a study focusing on the anti-inflammatory properties of cyclobutanemethanol, researchers found that it significantly reduced inflammatory responses in animal models by inhibiting the CB2 receptor. This inhibition led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes in conditions such as arthritis and other inflammatory diseases .

Case Study: Antiviral Efficacy

Another study evaluated the antiviral potential of cyclobutanemethanol against influenza virus strains. The compound was shown to effectively reduce viral load in cell cultures, suggesting its utility as a therapeutic agent during influenza outbreaks. However, clinical trials are necessary to confirm these findings in human subjects .

Synthesis and Applications

Cyclobutanemethanol can be synthesized through various methods, including oxidation processes involving lead tetraacetate . Its applications extend beyond pharmaceuticals; it is also utilized in organic synthesis as an intermediate for producing bicyclic lactones and other derivatives.

Properties

CAS No. |

63659-30-3 |

|---|---|

Molecular Formula |

C6H14O4S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

cyclobutylmethanol;methanesulfonic acid |

InChI |

InChI=1S/C5H10O.CH4O3S/c6-4-5-2-1-3-5;1-5(2,3)4/h5-6H,1-4H2;1H3,(H,2,3,4) |

InChI Key |

SZPMELKYSCOOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CC(C1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.